molecular formula C7H8N4 B12958568 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12958568
M. Wt: 148.17 g/mol
InChI Key: OQCNRWJPBAXJAL-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that features an imidazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyrazine core .

Scientific Research Applications

Chemistry: 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

  • 5,6-Dichloro-1H-imidazo[4,5-b]pyrazine
  • 2-Methylimidazo[4,5-b]pyridine
  • Imidazo[4,5-b]pyridine derivatives

Comparison: Compared to similar compounds, 5,6-dimethyl-1H-imidazo[4,5-b]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 5 and 6 can affect the compound’s electronic properties and steric interactions, leading to distinct behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,6-dimethyl-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C7H8N4/c1-4-5(2)11-7-6(10-4)8-3-9-7/h3H,1-2H3,(H,8,9,10,11)

InChI Key

OQCNRWJPBAXJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)NC=N2)C

Origin of Product

United States

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